molecular formula C14H14N2O4 B8378639 5-(3-Morpholinophenyl)oxazole-4-carboxylic acid

5-(3-Morpholinophenyl)oxazole-4-carboxylic acid

Cat. No. B8378639
M. Wt: 274.27 g/mol
InChI Key: BHZXMCNVWXZWMR-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a stirred solution of 5-(3-morpholinophenyl)oxazole-4-carboxylate (900 mg, 2.98 mmol) in THF (29 mL) was added 1N aq. NaOH-solution (14 mL) and the resulting mixture was stirred at rt overnight. The reaction mixture was poured into 1N aq. HCl-solution and extracted with EtOAc (85 mL). The org. layer was dried (MgSO4), filtered and concentrated to dryness to afford the title compound as a yellow solid which was used without further purification. LC-MS conditions A: tR=0.70 min, [M+H]+=274.99.
Name
5-(3-morpholinophenyl)oxazole-4-carboxylate
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([C:13]3[O:17][CH:16]=[N:15][C:14]=3[C:18]([O-:20])=[O:19])[CH:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1.[OH-].[Na+].Cl>C1COCC1>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([C:13]3[O:17][CH:16]=[N:15][C:14]=3[C:18]([OH:20])=[O:19])[CH:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
5-(3-morpholinophenyl)oxazole-4-carboxylate
Quantity
900 mg
Type
reactant
Smiles
O1CCN(CC1)C=1C=C(C=CC1)C1=C(N=CO1)C(=O)[O-]
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
29 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (85 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C=CC1)C1=C(N=CO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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